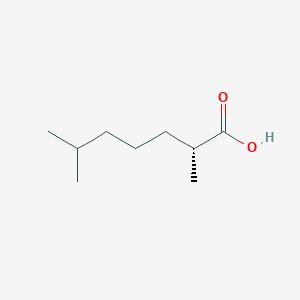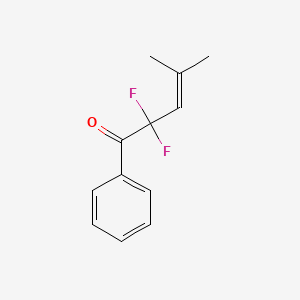
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of a difluoromethyl group, a phenyl group, and a pentenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one typically involves the use of fluorinating agents and specific reaction conditions to introduce the difluoromethyl group. One common method is the reaction of 4-methyl-1-phenyl-3-penten-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4-Methyl-3-penten-2-one:
1-Phenyl-1-penten-3-one: This compound has a similar phenyl and pentenone structure but does not contain fluorine atoms.
Uniqueness: The presence of the difluoromethyl group in 2,2-Difluoro-4-methyl-1-phenyl-3-penten-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
334873-72-2 |
|---|---|
Fórmula molecular |
C12H12F2O |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
2,2-difluoro-4-methyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
MGZCFHIJTNUISJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C(=O)C1=CC=CC=C1)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


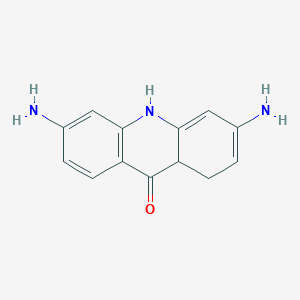
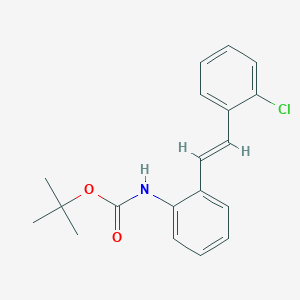
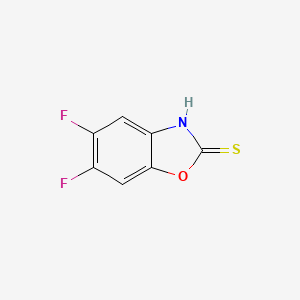


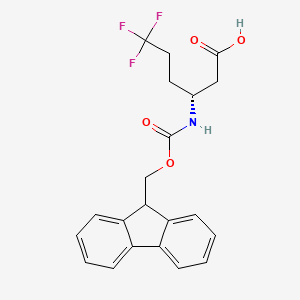

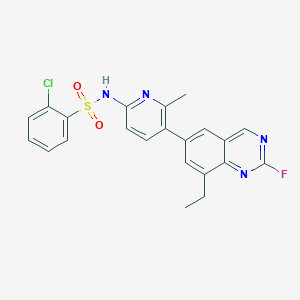
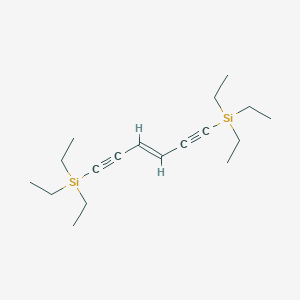
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
